

# 1-(2-Methoxypyridin-3-yl)ethanol chemical properties

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## Compound of Interest

Compound Name: **1-(2-Methoxypyridin-3-yl)ethanol**

Cat. No.: **B178863**

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An In-Depth Technical Guide to the Chemical Properties of **1-(2-Methoxypyridin-3-yl)ethanol**

## Abstract

**1-(2-Methoxypyridin-3-yl)ethanol** is a substituted pyridine derivative of significant interest within the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a valuable building block for the construction of more complex, biologically active molecules.<sup>[1][2]</sup> The presence of a secondary alcohol, a methoxy group, and a pyridine ring provides multiple sites for chemical modification, making it a versatile intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications, tailored for researchers and professionals in drug development.

## Compound Identification and Physicochemical Properties

**1-(2-Methoxypyridin-3-yl)ethanol** is an aromatic alcohol. The core structure consists of a pyridine ring substituted at the 2-position with a methoxy group and at the 3-position with a 1-hydroxyethyl group.

Caption: 2D Structure of **1-(2-Methoxypyridin-3-yl)ethanol**.

The key physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and its potential

as a drug candidate.

Identifier	Value	Source
IUPAC Name	1-(2-methoxypyridin-3-yl)ethan-1-ol	[3]
CAS Number	112197-02-1	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>2</sub>	[4][5]
Molecular Weight	153.18 g/mol	[4]
Exact Mass	153.07898 Da	[4][5]
InChIKey	VLIFVHCCBIVTPB-UHFFFAOYSA-N	[4][5]
SMILES	CC(C1=C(N=CC=C1)OC)O	[5]
LogP (Predicted)	1.14	[4]
Topological Polar Surface Area (PSA)	42.35 Å <sup>2</sup>	[4]

## Synthesis and Purification

The most direct and common laboratory synthesis of **1-(2-Methoxypyridin-3-yl)ethanol** involves the reduction of its corresponding ketone precursor, 1-(2-Methoxypyridin-3-yl)ethanone (also known as 3-acetyl-2-methoxypyridine).[6][7]

## Causality in Reagent Selection

The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LiAlH<sub>4</sub>) can achieve this transformation, they react violently with protic solvents like water and alcohols.[8] Sodium borohydride (NaBH<sub>4</sub>) is a much milder and more selective reagent, making it safer to handle and compatible with alcoholic solvents such as methanol or ethanol.[8] This compatibility simplifies the reaction setup and workup procedure, making NaBH<sub>4</sub> the preferred reagent for this type of ketone reduction in a standard laboratory setting.

Caption: General workflow for the synthesis of **1-(2-Methoxypyridin-3-yl)ethanol**.

## Experimental Protocol: Reduction of 1-(2-Methoxypyridin-3-yl)ethanone

- Preparation: To a solution of 1-(2-Methoxypyridin-3-yl)ethanone (1.0 eq) in methanol, cooled to 0 °C in an ice bath, add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
- Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
- Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
- Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure **1-(2-Methoxypyridin-3-yl)ethanol**.

## Structural Elucidation and Spectroscopic Profile

The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, a robust profile can be predicted based on its structure and data from analogous compounds.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.<sup>[9]</sup> The spectrum of **1-(2-Methoxypyridin-3-yl)ethanol** is expected to show characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3500 - 3200 (broad)	O-H stretch	Alcohol
3100 - 3000	C-H stretch	Aromatic (Pyridine)
3000 - 2850	C-H stretch	Aliphatic (CH <sub>3</sub> , CH)
1600 - 1450	C=C and C=N stretch	Pyridine Ring
~1250	C-O stretch	Aryl Ether
~1100	C-O stretch	Secondary Alcohol

The broad O-H stretching band is the most telling feature, confirming the presence of the alcohol. The C-O stretching frequencies for the ether and alcohol, along with the pyridine ring vibrations, provide a complete fingerprint of the molecule.[10]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- <sup>1</sup>H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.
  - Pyridine Protons (3H): Expected in the  $\delta$  7.0-8.5 ppm region as complex multiplets.
  - Methine Proton (-CHOH, 1H): A quartet around  $\delta$  4.9-5.2 ppm, coupled to the adjacent methyl protons.
  - Methoxy Protons (-OCH<sub>3</sub>, 3H): A sharp singlet around  $\delta$  3.9 ppm.[11]
  - Hydroxyl Proton (-OH, 1H): A broad singlet, chemical shift is variable and depends on concentration and solvent.
  - Methyl Protons (-CH<sub>3</sub>, 3H): A doublet around  $\delta$  1.5 ppm, coupled to the methine proton.
- <sup>13</sup>C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.
  - Pyridine Carbons: 5 distinct signals expected in the  $\delta$  110-160 ppm range.

- Methine Carbon (-CHOH): Expected around  $\delta$  65-70 ppm.
- Methoxy Carbon (-OCH<sub>3</sub>): Expected around  $\delta$  55 ppm.
- Methyl Carbon (-CH<sub>3</sub>): Expected in the upfield region, around  $\delta$  20-25 ppm.

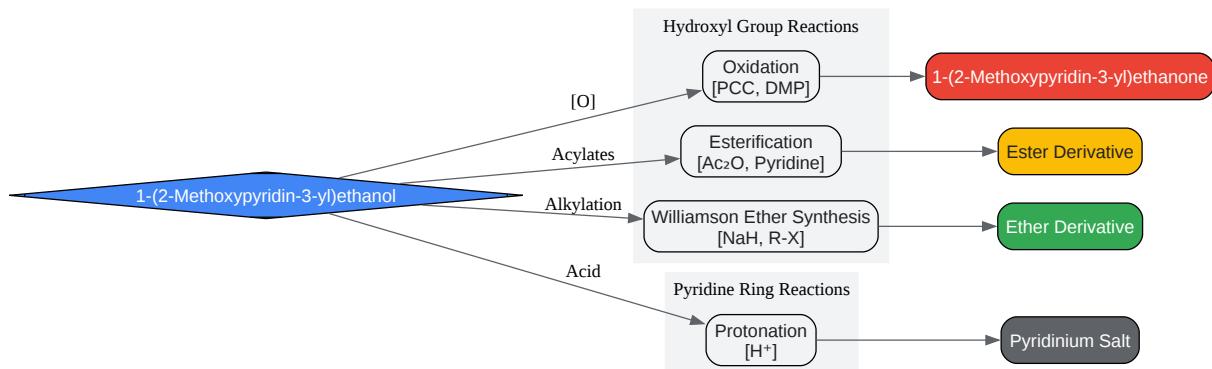
## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For **1-(2-Methoxypyridin-3-yl)ethanol**, the monoisotopic mass is 153.0790 Da.[5]

- [M+H]<sup>+</sup>: The protonated molecular ion would be observed at m/z 154.086.[5]
- [M+Na]<sup>+</sup>: The sodium adduct would be observed at m/z 176.068.[5]
- Fragmentation: Common fragmentation pathways would include the loss of a methyl group (-15 Da), the loss of water (-18 Da), or the cleavage of the C-C bond between the ring and the side chain.

## Chemical Reactivity and Synthetic Utility

The utility of **1-(2-Methoxypyridin-3-yl)ethanol** as a building block stems from the reactivity of its functional groups.

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Caption: Key reactivity pathways for **1-(2-Methoxypyridin-3-yl)ethanol**.

- Reactions of the Hydroxyl Group: The secondary alcohol can be easily oxidized back to the parent ketone using reagents like pyridinium chlorochromate (PCC). It can also undergo esterification with acyl chlorides or anhydrides, or be converted to an ether under Williamson ether synthesis conditions.
- Reactivity of the Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated by acids to form a pyridinium salt.
- Role in Drug Discovery: Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to form key interactions (e.g., hydrogen bonds) with biological targets.<sup>[1]</sup> This compound is a key intermediate for synthesizing more elaborate structures, such as kinase inhibitors or other targeted therapeutics, where the methoxypyridine core is a common feature.<sup>[2][12]</sup>

## Safety and Handling

No specific GHS hazard data is available for **1-(2-Methoxypyridin-3-yl)ethanol**. However, based on analogous structures such as (2-Methoxypyridin-3-yl)methanol, it should be handled with care.[13]

- Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13]
- Precautions: Standard laboratory safety precautions should be employed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**1-(2-Methoxypyridin-3-yl)ethanol** is a synthetically accessible and versatile heterocyclic alcohol. Its well-defined chemical properties, predictable spectroscopic profile, and multiple points for chemical modification make it an important building block for research chemists. Its primary value lies in its role as a key intermediate in the synthesis of complex molecules, particularly within drug discovery programs targeting a wide range of diseases. This guide provides the foundational knowledge necessary for its effective use and further exploration in a research setting.

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